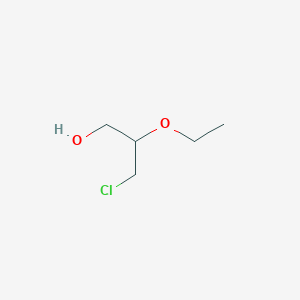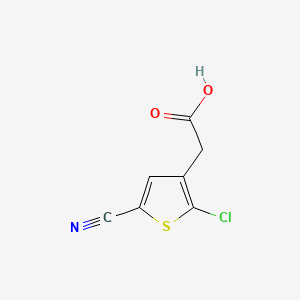
2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro and a cyano group attached to the thiophene ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. The process involves dissolving 2-aminothiophene-3-carbonitrile in a solvent like tetrahydrofuran (THF) and adding a base such as triethylamine. The activated acetic acid derivative, 2-(thiophen-2-yl)acetyl chloride, is then slowly added to the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid involves its interaction with various molecular targets. The chloro and cyano groups can participate in hydrogen bonding and other interactions with biological molecules. The thiophene ring can engage in π-π stacking interactions, which are important in many biochemical processes. The acetic acid moiety can act as a ligand, coordinating with metal ions and other species .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)acetic acid: Lacks the chloro and cyano groups, making it less reactive in certain chemical reactions.
2-(2-Bromo-5-cyanothiophen-3-yl)acetic acid: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
2-(2-Chloro-5-methylthiophen-3-yl)acetic acid: Contains a methyl group instead of a cyano group, altering its chemical properties.
Uniqueness
2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid is unique due to the presence of both chloro and cyano groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups with the thiophene ring and acetic acid moiety makes it a versatile compound in various fields of research .
Properties
Molecular Formula |
C7H4ClNO2S |
|---|---|
Molecular Weight |
201.63 g/mol |
IUPAC Name |
2-(2-chloro-5-cyanothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C7H4ClNO2S/c8-7-4(2-6(10)11)1-5(3-9)12-7/h1H,2H2,(H,10,11) |
InChI Key |
OOGPRNPVPRNUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1CC(=O)O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)
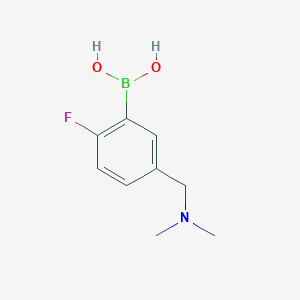
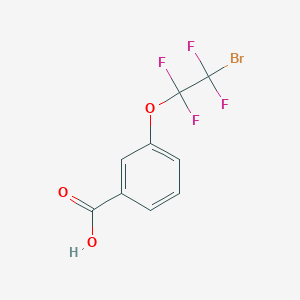
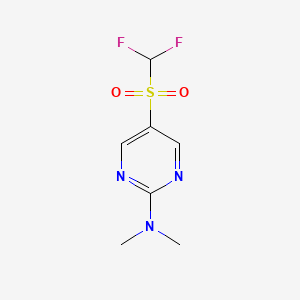
![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)
![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)

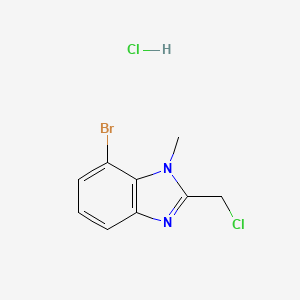
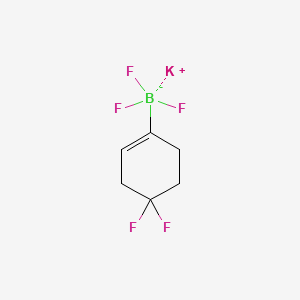
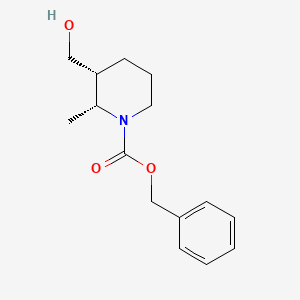
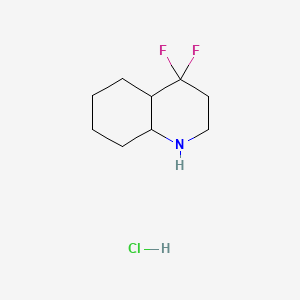
![2-Azaspiro[3.5]nonan-5-ol](/img/structure/B13469037.png)

